[4-(Methanesulfonyl)-3-methoxyphenyl](trimethyl)stannane
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Overview
Description
4-(Methanesulfonyl)-3-methoxyphenylstannane: is an organotin compound that features a methanesulfonyl group and a methoxy group attached to a phenyl ring, which is further bonded to a trimethylstannane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyl)-3-methoxyphenylstannane typically involves the reaction of 4-(methanesulfonyl)-3-methoxyphenyl halide with trimethylstannane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trimethylstannane group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various organotin compounds.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in thiol derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organotin compounds.
- Acts as a reagent in various organic transformations.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Methanesulfonyl)-3-methoxyphenylstannane exerts its effects involves interactions with various molecular targets. The trimethylstannane group can interact with biological macromolecules, potentially disrupting their function. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, thereby altering their activity.
Comparison with Similar Compounds
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine
Comparison:
- 4-(Methanesulfonyl)-3-methoxyphenylstannane is unique due to the presence of the trimethylstannane group, which imparts distinct chemical reactivity and potential applications.
- [4-(Methanesulfonyl)-3-methoxyphenyl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions.
- [4-(Methanesulfonyl)-3-methoxyphenyl]chloride is a versatile intermediate in organic synthesis.
- [4-(Methanesulfonyl)-3-methoxyphenyl]amine has applications in medicinal chemistry due to its potential biological activity.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Properties
CAS No. |
648905-01-5 |
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Molecular Formula |
C11H18O3SSn |
Molecular Weight |
349.04 g/mol |
IUPAC Name |
(3-methoxy-4-methylsulfonylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O3S.3CH3.Sn/c1-11-7-5-3-4-6-8(7)12(2,9)10;;;;/h4-6H,1-2H3;3*1H3; |
InChI Key |
YORBZMYCVMCXBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[Sn](C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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